molecular formula C14H15NO3 B8030684 2-(2-Methylpropoxy)-6-nitronaphthalene

2-(2-Methylpropoxy)-6-nitronaphthalene

Cat. No.: B8030684
M. Wt: 245.27 g/mol
InChI Key: JDWRNXUXYJBHEX-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)-6-nitronaphthalene is a substituted naphthalene derivative featuring a nitro (-NO₂) group at the 6-position and a 2-methylpropoxy (isobutoxy) group at the 2-position. The nitro group is electron-withdrawing, influencing the compound’s reactivity and electronic properties, while the bulky 2-methylpropoxy substituent contributes to steric effects and lipophilicity . Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their aromatic stability and tunable substituent effects .

Properties

IUPAC Name

2-(2-methylpropoxy)-6-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(2)9-18-14-6-4-11-7-13(15(16)17)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWRNXUXYJBHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)-6-nitronaphthalene typically involves the nitration of 2-(2-Methylpropoxy)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature regulation to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)-6-nitronaphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.

    Substituted Naphthalenes: Substitution reactions yield various substituted naphthalene compounds with different functional groups.

Scientific Research Applications

2-(2-Methylpropoxy)-6-nitronaphthalene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)-6-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Impact on Naphthalene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(2-Methylpropoxy)-6-nitronaphthalene 2-(2-methylpropoxy), 6-NO₂ C₁₄H₁₅NO₃ 245.28 (calculated) High lipophilicity; potential intermediate in drug synthesis Inferred
2-Methoxy-6-nitronaphthalene 2-OCH₃, 6-NO₂ C₁₁H₉NO₃ 203.19 Moderate solubility in polar solvents; used in dye synthesis
2-Acetyl-6-methoxynaphthalene 2-COCH₃, 6-OCH₃ C₁₃H₁₂O₂ 200.23 Low hydrogen bonding; pharmaceutical intermediate (e.g., Naproxen-related)
2-Methoxy-6-vinylnaphthalene 2-OCH₃, 6-CH₂CH₂ C₁₃H₁₂O 184.24 Polymer precursor; reactive vinyl group
(R)-Naproxen 6-OCH₃, 2-CH(CH₃)CO₂H C₁₄H₁₄O₃ 230.26 Nonsteroidal anti-inflammatory drug (NSAID)

Key Observations:

  • Electronic Effects : The nitro group at position 6 deactivates the naphthalene ring, reducing electrophilic substitution reactivity compared to electron-donating groups (e.g., methoxy in 2-acetyl-6-methoxynaphthalene) .
  • Steric Hindrance : The bulky 2-methylpropoxy group may hinder interactions at the 1- and 3-positions of the naphthalene ring, a property exploited in designing selective inhibitors or catalysts .

Structural and Crystallographic Comparisons

Crystal structures of related compounds highlight conformational trends:

  • Chromenone Derivatives: Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () exhibit planar chromen rings stabilized by π-π stacking and intramolecular C–H···O interactions. The 2-methylpropoxy group adopts an extended conformation, minimizing steric clashes .
  • Methoxy vs. Methylpropoxy : Methoxy-substituted naphthalenes (e.g., 2-methoxy-6-vinylnaphthalene) show smaller substituent volumes, enabling tighter crystal packing compared to bulkier 2-methylpropoxy analogs .

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